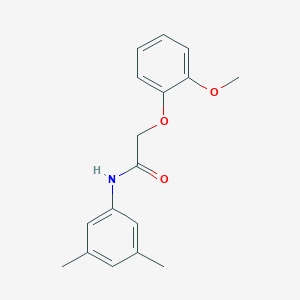
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol, also known as DMBA, is a chiral tertiary amine that has been widely used in scientific research. It is a structural analog of ephedrine and has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol is not fully understood. It is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has also been found to inhibit the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied in animal models. Additionally, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to have low toxicity and few side effects. However, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol. One area of research is the development of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol and its effects on various signaling pathways. Additionally, the potential therapeutic applications of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Synthesemethoden
The synthesis of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol can be achieved through a multi-step process. The first step involves the reaction of benzaldehyde with methylmagnesium bromide to form 1-phenyl-2-methyl-2-hydroxyethyl bromide. The second step involves the reaction of this intermediate with dimethylamine to form 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol has been found to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
Produktname |
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-13(15,9-10-14(2)3)11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
InChI-Schlüssel |
KXQRGNJVCRDPDN-UHFFFAOYSA-N |
SMILES |
CC(CCN(C)C)(CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(CCN(C)C)(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)




![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)


![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)